molecular formula C25H26ClFN6O2 B11427995 7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11427995
M. Wt: 497.0 g/mol
InChI Key: FNWUYQJWTHNPRN-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₆H₂₅ClFN₇O₂ and molecular weight 522.0 g/mol, is a purine-2,6-dione derivative featuring a 4-chlorophenylmethyl group at position 7 and a 4-(4-fluorophenyl)piperazinylmethyl group at position 8 .

Properties

Molecular Formula

C25H26ClFN6O2

Molecular Weight

497.0 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-3-5-18(26)6-4-17)21(28-23)16-31-11-13-32(14-12-31)20-9-7-19(27)8-10-20/h3-10H,11-16H2,1-2H3

InChI Key

FNWUYQJWTHNPRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-[(4-chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Modifications

The following table summarizes critical structural differences between the target compound and its analogs:

Compound Name / ID Position 7 Substitution Position 8 Substitution Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Chlorophenylmethyl 4-(4-Fluorophenyl)piperazinylmethyl 522.0 Dual halogenated aryl groups; piperazine spacer
7-(4-Chloro-benzyl)-8-diethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione 4-Chlorophenylmethyl Diethylamino 375.86 Smaller substituent at position 8; reduced steric hindrance
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazinyl)-purine-2,6-dione 4-Fluorophenylmethyl 4-Methylpiperazinylmethyl 414.43 Fluorine at position 7; methylpiperazine enhances solubility
8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-purine-2,6-dione Pentyl 4-(3-Chlorophenyl)piperazinyl 429.93 Aliphatic chain at position 7; meta-chloro substitution on piperazine
7-[(4-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione 4-Chlorophenylmethyl 4-(4-Methoxyphenyl)piperazinylmethyl 509.0 Methoxy group increases electron density on piperazine

Analysis of Substituent Effects

Position 7 Modifications
  • 4-Chlorophenylmethyl vs. 4-Fluorophenylmethyl : Halogen substitution (Cl vs. F) affects lipophilicity and steric bulk. Chlorine’s higher atomic radius may enhance van der Waals interactions in hydrophobic binding pockets, while fluorine’s electronegativity could influence hydrogen bonding .
Position 8 Modifications
  • Piperazine Substituents: 4-Fluorophenylpiperazine: Introduces a second halogenated aryl group, possibly enabling dual-target engagement (e.g., adenosine and serotonin receptors) . Methylpiperazine: The methyl group enhances solubility and may reduce CYP450-mediated metabolism .
Core Modifications
  • 1,3-Dimethyl Purine : This substitution is conserved across most analogs, preventing rapid degradation by xanthine oxidase and improving pharmacokinetic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 8-Diethylamino Analog 4-Methylpiperazine Analog
LogP (Predicted) 3.8 2.9 2.5
Water Solubility Low Moderate High
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 6 7

Key Observations :

  • The target compound’s higher LogP (3.8) suggests superior membrane permeability but lower aqueous solubility compared to its analogs.
  • Methylpiperazine substitution () significantly improves solubility, making it more suitable for intravenous formulations.

Biological Activity

Overview

The compound 7-[(4-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a purine derivative with potential biological activities. Its structure features a chlorophenyl group, a fluorophenyl piperazine moiety, and a dimethyl tetrahydropurine framework, which contribute to its pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H22ClFN5O2C_{20}H_{22}ClFN_5O_2 with a molecular weight of approximately 392.87 g/mol. The compound's structure can be represented as follows:

Chemical Structure 7 4 Chlorophenyl methyl 8 4 4 fluorophenyl piperazin 1 yl methyl 1 3 dimethylpurine 2 6 dione\text{Chemical Structure }\quad \text{7 4 Chlorophenyl methyl 8 4 4 fluorophenyl piperazin 1 yl methyl 1 3 dimethylpurine 2 6 dione}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Serotonin Receptors : It exhibits affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating mood disorders .
  • Dopamine Receptors : The compound also shows moderate affinity for D2 receptors, which may influence its effects on the central nervous system .

These interactions may lead to modulation of neurotransmitter release and receptor signaling pathways, thereby affecting physiological responses.

Pharmacological Properties

Research indicates that the compound has several notable biological activities:

  • Antidepressant Effects : The ability to interact with serotonin receptors suggests potential use as an antidepressant.
  • Antipsychotic Potential : Its affinity for dopamine receptors indicates possible antipsychotic properties.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

Case Studies

Several studies have evaluated the biological effects of similar compounds or derivatives:

  • A study on arylpiperazinylalkyl derivatives demonstrated significant activity at serotonin receptors, highlighting the importance of structural modifications in enhancing receptor affinity and selectivity .
CompoundReceptor AffinityBiological Activity
This compoundHigh for 5-HT1AAntidepressant
Similar Derivative AModerate for D2Antipsychotic
Similar Derivative BHigh for 5-HT2ANeuroprotective

Synthesis and Preparation

The synthesis involves multiple steps:

  • Formation of the chlorophenyl methyl intermediate.
  • Synthesis of the fluorophenyl piperazine moiety.
  • Coupling reaction to obtain the final product.

Optimized synthetic routes can enhance yield and purity through advanced catalytic methods and purification techniques such as chromatography.

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